Mono-POC Methyl Tenofovir
Vue d'ensemble
Description
Mono-POC Methyl Tenofovir is a metabolite of Tenofovir . Tenofovir is a selective antiretroviral agent which functions as a HIV reverse transcriptase (HIV-1 RT) inhibitor . The molecular formula of Mono-POC Methyl Tenofovir is C15H24N5O7P .
Synthesis Analysis
The synthesis of Tenofovir, the precursor to Mono-POC Methyl Tenofovir, has been improved from a two-step process with a yield of 59% to a one-step process with an improved yield of 70% . This new method starts with the acyclic precursor diaminomalononitrile .Molecular Structure Analysis
The molecular structure of Mono-POC Methyl Tenofovir can be represented by the molecular formula C15H24N5O7P . The InChI representation isInChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m1/s1
. Chemical Reactions Analysis
The key transformation in the synthesis of Tenofovir is a convergent one-step procedure from 6 as compared to the current commercial process .Physical And Chemical Properties Analysis
The molecular weight of Mono-POC Methyl Tenofovir is 417.35 g/mol . The IUPAC name is[ (2 R )-1- (6-aminopurin-9-yl)propan-2-yl]oxymethyl- (propan-2-yloxycarbonyloxymethoxy)phosphinic acid
.
Applications De Recherche Scientifique
Anti-HIV Activity
Mono-POC Methyl Tenofovir has been evaluated for its potential in treating HIV. It’s a prodrug form of tenofovir, which is a nucleotide reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy. The compound has shown activity against HIV-1, HIV-2, and hepatitis B viruses. Its modified structure aims to improve bioavailability and reduce the negative charge that limits cellular uptake .
Synthesis Improvement for HIV Medicines
Research has been conducted to improve the synthesis of tenofovir, which is the precursor to drugs like Mono-POC Methyl Tenofovir. These improvements are crucial for making the production process more efficient and cost-effective, which is vital for increasing patient access to HIV/AIDS treatments, especially in the developing world .
Antiretroviral Therapy Formulations
Mono-POC Methyl Tenofovir is related to different formulations of tenofovir, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). These formulations are used in various antiretroviral therapy combinations and are known for their tolerability and effectiveness in treating HIV/AIDS .
Fluorescent Probe Design
The compound’s structure could potentially be utilized in the design of fluorescent probes. These probes are used in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity. The development of new fluorescent probes is a research hotspot, and Mono-POC Methyl Tenofovir’s properties could contribute to this field .
Bio-Imaging Applications
Functional fluorophores, which include compounds like Mono-POC Methyl Tenofovir, are used in bio-imaging due to their optical properties. They play a significant role in sensing and cellular imaging, which are essential for understanding biological processes and diseases .
Mécanisme D'action
Target of Action
The primary target of Mono-POC Methyl Tenofovir is the HIV reverse transcriptase (HIV-1 RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
Mono-POC Methyl Tenofovir functions as an inhibitor of HIV-1 RT It interferes with the action of this enzyme, thereby preventing the replication of the HIV virus
Pharmacokinetics
Tenofovir, from which mono-poc methyl tenofovir is derived, is known to have poor membrane permeability and low oral bioavailability in its parent form .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N5O7P/c1-10(2)27-15(21)24-8-26-28(22,23-4)9-25-11(3)5-20-7-19-12-13(16)17-6-18-14(12)20/h6-7,10-11H,5,8-9H2,1-4H3,(H2,16,17,18)/t11-,28?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZMGSJRJBOSTD-XQSUJFPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC)OCOC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858142 | |
Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-POC Methyl Tenofovir | |
CAS RN |
1246812-16-7 | |
Record name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-5-methoxy-8-methyl-5-oxo-2,4,7-trioxa-5-lambda5-phosphanonanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246812167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl ({[(propan-2-yl)oxy]carbonyl}oxy)methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-METHYLETHYL) (5RS,8R)-9-(6-AMINO-9H-PURIN-9-YL)-5-METHOXY-8-METHYL-5-OXO-2,4,7-TRIOXA-5-.LAMBDA.5-PHOSPHANONANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4AA6QB4R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Mono-POC Methyl Tenofovir and why is it relevant in the context of Tenofovir Disoproxil Fumarate production?
A: Mono-POC Methyl Tenofovir (6a) is identified as a specified unknown impurity [] arising during the synthesis of Tenofovir Disoproxil Fumarate. This means its structure is elucidated, but its toxicity profile may not be fully established. The presence of impurities like Mono-POC Methyl Tenofovir, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, its synthesis and characterization are crucial for developing robust quality control measures during Tenofovir Disoproxil Fumarate manufacturing. This ensures the final drug product meets the required purity standards for pharmaceutical use.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.